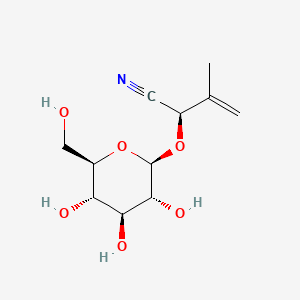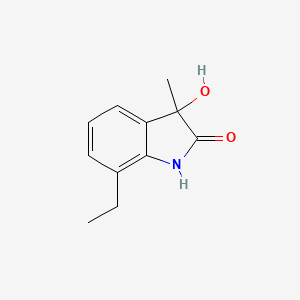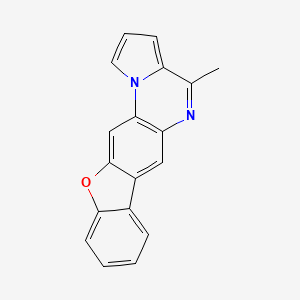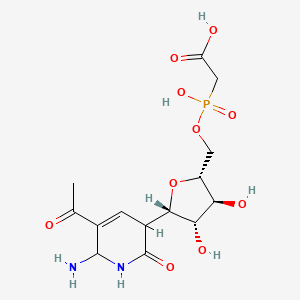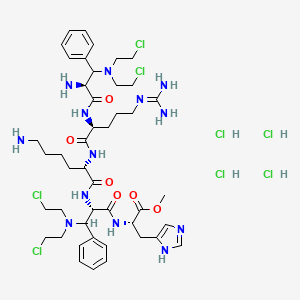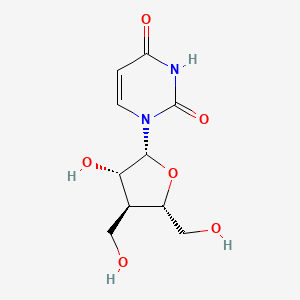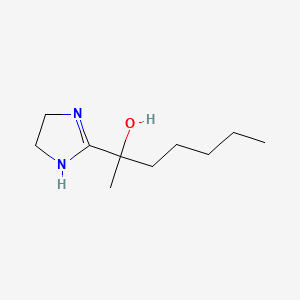
1-Methyl-3,8-phosphonanedione 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,8-phosphonanedione 1-oxide is an organophosphorus compound with the molecular formula C9H15O3P. This compound is known for its unique chemical structure, which includes a phosphonate group and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,8-phosphonanedione 1-oxide typically involves the reaction of appropriate phosphonate esters with ketones under controlled conditions. One common method includes the use of polyphosphate esters and oximes, which are heated to facilitate the formation of the desired product . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of supported noble-metal nanoparticles as catalysts has also been explored to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,8-phosphonanedione 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3,8-phosphonanedione 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 1-Methyl-3,8-phosphonanedione 1-oxide involves its interaction with molecular targets through its phosphonate and ketone groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as it can modulate redox states within cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Dodecylpyridinium chloride
- 1-Methyl-3-phenylisoquinoline derivatives
Uniqueness
1-Methyl-3,8-phosphonanedione 1-oxide stands out due to its unique combination of a phosphonate and ketone group, which imparts distinct chemical reactivity and stability. Unlike other similar compounds, it can participate in a broader range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
65114-88-7 |
|---|---|
Molecular Formula |
C9H15O3P |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
1-methyl-1-oxo-1λ5-phosphonane-3,8-dione |
InChI |
InChI=1S/C9H15O3P/c1-13(12)6-8(10)4-2-3-5-9(11)7-13/h2-7H2,1H3 |
InChI Key |
OOHLASAKLKPPJE-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=O)CC(=O)CCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


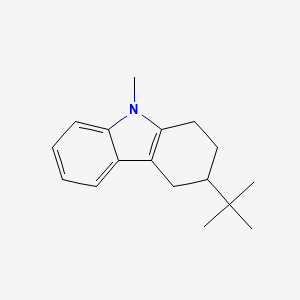
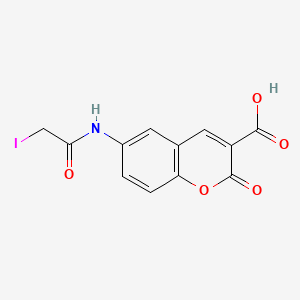
![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)

